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Compound of Interest

Compound Name: A 419259 (GMP)

Cat. No.: B1231660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

A-419259, also known as RK-20449, is a potent and selective second-generation pyrrolo-

pyrimidine inhibitor with a primary function targeting the Src family of kinases (SFKs).[1][2] This

compound has garnered significant interest in oncological research for its ability to disrupt key

signaling pathways implicated in malignancies such as Chronic Myelogenous Leukemia (CML)

and Acute Myeloid Leukemia (AML).[2][3][4] The Good Manufacturing Practice (GMP) grade of

A-419259 ensures its quality and suitability for use as an auxiliary reagent in advanced

applications like cell therapy.[5] This guide provides an in-depth analysis of its mechanism of

action, inhibitory profile, and the experimental methodologies used for its characterization.

Mechanism of Action: An ATP-Site Inhibitor
A-419259 functions as an ATP-competitive inhibitor, directly targeting the catalytic domain of

Src family kinases.[4][6] Its binding to the ATP pocket induces significant conformational

changes that lock the kinase in an inactive state.

Key mechanistic features include:

Induction of a Closed Conformation: X-ray crystallography studies reveal that A-419259

binding causes the kinase to adopt a closed, inactive conformation. In this state, the SH3

and SH2 domains engage with the SH2-kinase linker and the C-terminal tail, respectively.[4]
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Unique Active Site Conformation: The inhibitor promotes a "C-helix-out/DFG-in" conformation

of the active site. This rotation of the αC-helix prevents a critical ion-pairing interaction

between Glu310 and Lys295, which is essential for kinase activity.[6]

Extended Activation Loop: A-419259 binding stabilizes an extended conformation of the

activation loop, projecting the autophosphorylation site (e.g., Tyr416 in Hck) away from the

active site and into the solvent, thereby preventing autophosphorylation and subsequent

kinase activation.[4][6]

By blocking the autophosphorylation of myeloid-specific kinases, A-419259 effectively disrupts

oncogenic signaling pathways.[7]
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Figure 1. Mechanism of A-419259 Kinase Inhibition
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Figure 2. A-419259 Inhibition of Bcr-Abl Signaling

Bcr-Abl
(Constitutively Active)

Src Family Kinases
(Src, Hck, Lyn)

 Activates

Downstream
Effector Pathways

(e.g., STAT5, MAPK)

 Phosphorylates

Cell Proliferation
& Survival

Apoptosis

A-419259

 Inhibits

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3. General Workflow for Kinase IC50 Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

